3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its bromine atom and benzamide group attached to a quinoline derivative
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit luxr-type receptors in bacteria such asAcinetobacter baumannii and Pseudomonas aeruginosa . These receptors play a crucial role in quorum sensing, a mechanism that bacteria use to regulate gene expression in response to changes in cell-population density .
Mode of Action
This binding could inhibit the normal function of these receptors, thereby disrupting quorum sensing and affecting the bacteria’s ability to regulate gene expression .
Biochemical Pathways
Given its potential role as a luxr-type receptor inhibitor, it may impact the quorum sensing pathways in bacteria . Disruption of these pathways can affect a wide range of bacterial processes, including virulence, biofilm formation, and antibiotic resistance .
Result of Action
If it acts as a luxr-type receptor inhibitor, it could potentially disrupt quorum sensing in bacteria, leading to changes in gene expression and affecting various bacterial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline is then functionalized with a butyl group and further modified to introduce the benzamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to convert the quinoline to its corresponding hydroquinoline.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Amine or alcohol derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: The biological potential of this compound lies in its ability to interact with various biological targets. It has shown promise in the development of antiviral, anti-inflammatory, and anticancer agents.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Comparison with Similar Compounds
2-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3-Chloro-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness: 3-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide stands out due to its bromine atom, which offers unique reactivity compared to chlorine or other halogens. Additionally, the butyl group provides steric hindrance and influences the compound's binding affinity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Its unique chemical structure and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXNTJMJRFFHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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